2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with maleic anhydride to form the pyrrolo[3,4-c]pyridine core. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
Uniqueness
Compared to similar compounds, 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide stands out due to its specific structural features and the presence of the methoxyphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H13N3O4 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H13N3O4/c1-23-13-5-3-2-4-12(13)18-14(20)9-19-15(21)10-6-7-17-8-11(10)16(19)22/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
RZZMBQYFOQRSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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